

In-Depth Technical Guide on the Stability and Storage of Vismodegib-d4

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Compound of Interest

Compound Name: *Vismodegib-d4*

Cat. No.: *B13438122*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **Vismodegib-d4**. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. The stability data is primarily based on studies conducted on Vismodegib, the non-deuterated analog, as specific stability studies on **Vismodegib-d4** are not extensively available in public literature. Given that the deuterium labeling in **Vismodegib-d4** is on the pyridine ring, it is not expected to significantly impact the molecule's intrinsic chemical stability under standard storage and handling conditions. This assumption is based on the principle that deuterium substitution primarily affects metabolic pathways (kinetic isotope effect) rather than inherent chemical stability.

Recommended Storage Conditions

To maintain its integrity, **Vismodegib-d4** should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

Parameter	Recommended Condition
Temperature	Room temperature: 20°C to 25°C (68°F to 77°F) [1]
Excursions	Permitted between 15°C to 30°C (59°F to 86°F) [1]
Humidity	Store in a tightly closed container to protect from moisture [1] .
Light	Protect from light.

Stability Profile under Stress Conditions

Forced degradation studies are instrumental in understanding the intrinsic stability of a drug substance and identifying potential degradation pathways. The following data, derived from studies on Vismodegib, summarizes its stability under various stress conditions. These studies typically utilize analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) to quantify the remaining active pharmaceutical ingredient (API) and detect degradation products.

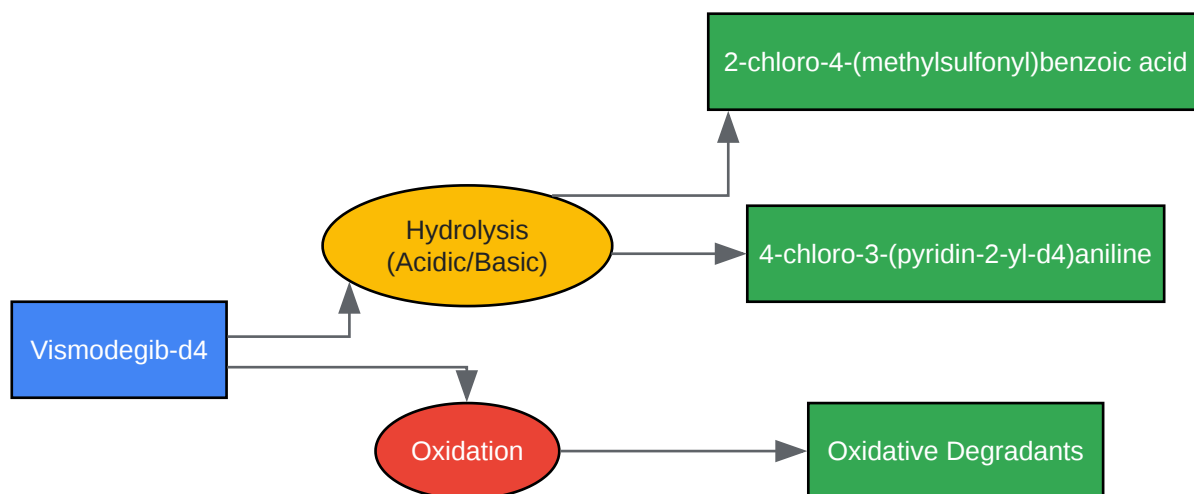
Stress Condition	Reagent/Parameter	Duration	Temperature	Degradation (%)
Acidic Hydrolysis	0.1 M HCl	5 hours	60°C	5.7
Basic Hydrolysis	0.1 M NaOH	5 hours	60°C	4.6
Oxidative Degradation	3% H ₂ O ₂	2 hours	60°C	6.5
Thermal Degradation	Dry Heat	14 days	40°C/75% RH	0.7
Photolytic Degradation (UV)	1.2 x 10 ⁶ lux-hours	-	-	0.3
Hydrolysis (Neutral)	Distilled Water	1 hour	60°C	0.2

Data is for Vismodegib and is considered a reliable proxy for **Vismodegib-d4**.

Degradation Pathways

While specific degradation products of **Vismodegib-d4** have not been detailed in the available literature, the forced degradation studies on Vismodegib suggest that the molecule is most susceptible to oxidative and hydrolytic degradation under acidic and basic conditions. The amide linkage is a potential site for hydrolysis, which would lead to the cleavage of the molecule into 2-chloro-4-(methylsulfonyl)benzoic acid and 4-chloro-3-(pyridin-2-yl)aniline. The pyridine and phenyl rings could be susceptible to oxidation.

Below is a conceptual representation of the potential degradation pathway.



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Caption: Potential degradation pathways of **Vismodegib-d4**.

Experimental Protocols

The following section outlines the general methodologies employed in the stability-indicating studies of Vismodegib. These protocols are based on established analytical methods and can be adapted for the analysis of **Vismodegib-d4**.

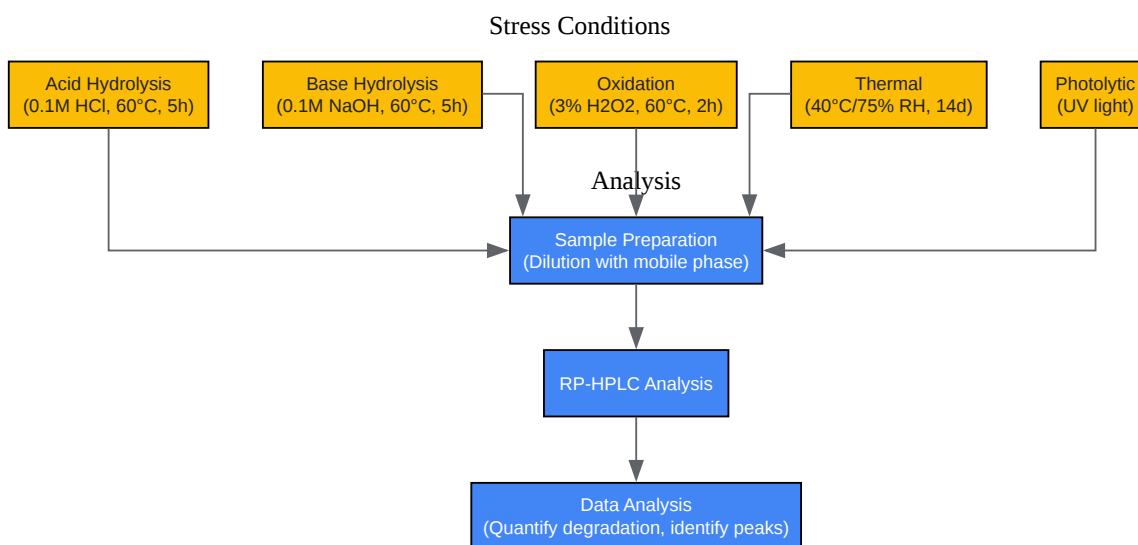
Stability-Indicating RP-HPLC Method

A common analytical technique for assessing the stability of Vismodegib is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Column: ODS C18 (250mm x 4.6mm, 3.6 μ m)
- Mobile Phase: A mixture of 0.01N Potassium Dihydrogen Phosphate (KH₂PO₄) and Acetonitrile in a ratio of 65:35 (v/v).
- Flow Rate: 0.8 mL/min
- Detection Wavelength: 264 nm
- Column Temperature: 30°C
- Diluent: Mobile Phase

Forced Degradation Study Protocol

The following is a generalized workflow for conducting forced degradation studies on **Vismodegib-d4**.



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Caption: General workflow for a forced degradation study.

Conclusion

This technical guide provides essential information regarding the stability and storage of **Vismodegib-d4** for research and development purposes. Adherence to the recommended storage conditions is paramount to ensure the quality and integrity of the compound. The provided stability data, based on studies of Vismodegib, offers valuable insights into its degradation profile under various stress conditions. For critical applications, it is recommended to perform in-house stability testing on **Vismodegib-d4** to confirm these findings. Further

research is warranted to fully characterize the degradation products of **Vismodegib-d4** and to establish a comprehensive stability profile specific to the deuterated compound.

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References

- [1. go.drugbank.com](https://www.drugbank.com) [[go.drugbank.com](https://www.drugbank.com)]
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